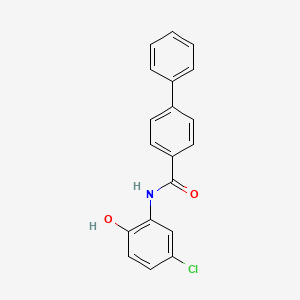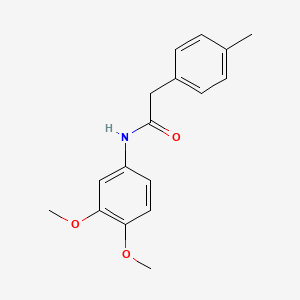
N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. CHIR-99021 has been widely used as a tool compound in research to investigate the role of GSK-3 in various biological processes.
作用機序
CHIR-99021 inhibits N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. This compound has numerous substrates, including beta-catenin, which is a key regulator of cell proliferation and differentiation. By inhibiting this compound, CHIR-99021 stabilizes beta-catenin and promotes its accumulation in the nucleus, where it can activate target genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a number of biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. It has also been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. In addition, CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer.
実験室実験の利点と制限
One of the main advantages of CHIR-99021 is its specificity for N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, which makes it a valuable tool compound for investigating the role of this compound in various biological processes. In addition, CHIR-99021 has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of CHIR-99021 is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are numerous future directions for research involving CHIR-99021. One area of interest is investigating its potential as a therapeutic agent for diabetes. CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. Another area of interest is investigating its potential as a therapeutic agent for cancer. CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer. However, further research is needed to determine whether CHIR-99021 could be used as a safe and effective therapeutic agent for these conditions.
合成法
CHIR-99021 can be synthesized using a multi-step process starting from commercially available starting materials. The most commonly used method involves the reaction of 2-amino-5-chlorophenol with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then treated with 1,2,3,4-tetrahydroisoquinoline and lithium chloride to form CHIR-99021.
科学的研究の応用
CHIR-99021 has been used extensively in scientific research to investigate the role of N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide in various biological processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. CHIR-99021 has also been used to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion.
特性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-16-10-11-18(22)17(12-16)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUOXPYTGUREKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)



![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)

![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
